molecular formula C10H8N6O B7817095 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol

Cat. No.: B7817095
M. Wt: 228.21 g/mol
InChI Key: SRDFAWJIEVTZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol is an organic compound that features both pyrazole and tetrazole rings attached to a phenol group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol typically involves the formation of the pyrazole and tetrazole rings followed by their attachment to a phenol moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of pyrazole and tetrazole rings through cyclization of appropriate precursors.

    Coupling Reactions: Attachment of the pyrazole and tetrazole rings to the phenol group using coupling reagents under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone.

    Reduction: Reduction of the pyrazole or tetrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific biological pathways.

    Industry: As a component in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Interference: Disruption of specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)phenol: Lacks the tetrazole ring, which may affect its biological activity and chemical properties.

    4-(1H-tetrazol-1-yl)phenol: Lacks the pyrazole ring, which may influence its reactivity and applications.

    2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol is unique due to the presence of both pyrazole and tetrazole rings attached to a phenol group. This combination of functional groups may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-pyrazol-1-yl-4-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O/c17-10-3-2-8(16-7-11-13-14-16)6-9(10)15-5-1-4-12-15/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDFAWJIEVTZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)N3C=NN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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